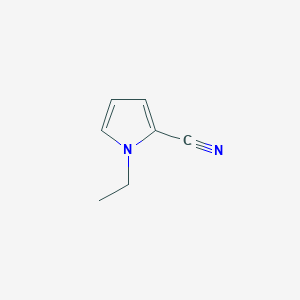

1-Ethyl-1H-pyrrole-2-carbonitrile

Description

Reactivity of Nitriles in Organic Transformations

The carbon-nitrogen triple bond in nitriles is highly polarized, rendering the carbon atom electrophilic. pressbooks.publibretexts.org This makes nitriles susceptible to nucleophilic attack, leading to a variety of transformations. pressbooks.publibretexts.orglibretexts.org Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. libretexts.orgchemistrysteps.com They are also important precursors in the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions. researchgate.netmdpi.com

Green Chemistry Principles in Pyrrole (B145914) Synthesis

Role of Nitrile in Five-Membered Heterocycle Synthesis

The nitrile group is a valuable synthon in the construction of five-membered heterocyclic rings. jst.go.jpresearchgate.netclockss.org Polyfunctional nitriles, in particular, are highly reactive and have been extensively used in the synthesis of a wide range of heterocyclic systems, including those containing sulfur and nitrogen. clockss.org The reactivity of the nitrile group allows for cyclization reactions with various reagents to form stable five-membered ring structures. jst.go.jpresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGBIFTUNFGCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 1 Ethyl 1h Pyrrole 2 Carbonitrile Within Pyrrole Carbonitrile Chemistry

1-Ethyl-1H-pyrrole-2-carbonitrile is a specific derivative of pyrrole (B145914) that incorporates both the pyrrole ring and a nitrile functional group. The ethyl group is attached to the nitrogen atom of the pyrrole ring. This compound serves as a building block in the synthesis of more complex molecules. ontosight.ai

Below are some of the known physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C7H8N2 |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | 1-ethylpyrrole-2-carbonitrile |

| CAS Number | 101001-59-6 |

| Synonyms | This compound, 1-ethylpyrrole-2-carbonitrile, 1H-Pyrrole-2-carbonitrile, 1-ethyl- |

Table 1: Physical and Chemical Properties of this compound. nih.gov

The synthesis of related pyrrole-2-carbonitriles has been documented. For instance, Pyrrole-2-carbonitrile itself can be synthesized and has a boiling point of 92-94 °C at 2 mmHg. sigmaaldrich.com The synthesis of related ethyl pyrrole-2-carboxylates is also well-established, often involving the acylation of pyrrole followed by reaction with sodium ethoxide. orgsyn.org The presence of the ethyl group on the nitrogen and the nitrile group at the 2-position of the pyrrole ring in this compound provides specific reactivity and potential for further functionalization in organic synthesis.

Advancements in the Synthesis of this compound and its Analogs

The synthesis of pyrrole-containing compounds, particularly those with a nitrile functional group, is of significant interest in medicinal and materials chemistry. The compound this compound, a specific N-alkylated pyrrole nitrile, serves as a key structural motif. This article explores advanced synthetic methodologies for preparing this target molecule and related pyrrole carbonitriles, with a focus on modern, efficient, and environmentally conscious strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.